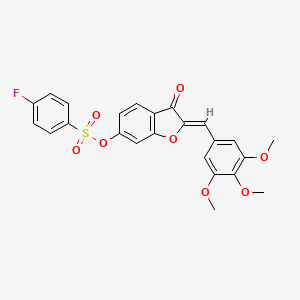

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a useful research compound. Its molecular formula is C24H19FO8S and its molecular weight is 486.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a benzofuran core and a trimethoxybenzylidene moiety, which contribute to its pharmacological properties. The following sections explore its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is [(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-fluorobenzenesulfonate. Its molecular formula is C24H19FO8S with a molecular weight of approximately 466.47 g/mol. The presence of multiple functional groups, including methoxy and sulfonate moieties, enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in biological systems. The trimethoxybenzylidene moiety may facilitate binding interactions, while the sulfonate group can improve cellular uptake and solubility.

Biological Activity Overview

Research has indicated various biological activities associated with compounds structurally similar to this compound:

| Activity | Description |

|---|---|

| Antioxidant | Compounds with similar structures have shown significant antioxidant properties. |

| Antimicrobial | Certain derivatives exhibit antibacterial and antifungal activities. |

| Anti-inflammatory | Related compounds have demonstrated anti-inflammatory effects in vitro. |

| Cytotoxicity | Some studies report cytotoxic effects against cancer cell lines. |

Case Studies and Research Findings

- Antioxidant Activity : A study investigated the antioxidant properties of related benzofuran derivatives. The results indicated that these compounds effectively scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Research on structurally analogous compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .

- Cytotoxic Effects : In vitro studies demonstrated that related benzofuran derivatives exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran | Lacks methoxy groups | Reduced reactivity and activity |

| (Z)-3-oxo-2-(3,4-dimethoxybenzylidene) | Fewer methoxy groups | Altered chemical properties |

| Benzofuran Derivative A | Similar benzofuran core | Antimicrobial properties |

The presence of the 3,4,5-trimethoxybenzylidene moiety in this compound distinguishes it from other similar compounds by potentially enhancing its reactivity and biological activity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-fluorobenzenesulfonate group facilitates nucleophilic substitution due to the electron-withdrawing nature of the fluorophenylsulfonyl moiety. Key reactions include:

- Mechanistic Insight : The sulfonate group’s leaving ability is enhanced by resonance stabilization from the fluorinated aryl ring, enabling efficient SNAr (nucleophilic aromatic substitution) under mild conditions .

Elimination and Coupling Reactions

The Z-configured benzylidene moiety participates in stereospecific transformations:

Base-Induced Elimination

- Conditions : KOtBu in THF, 0°C to room temperature.

- Product : Formation of α,β-unsaturated ketone derivatives via deprotonation at the benzylidene β-carbon .

- Stereochemical Stability : The Z-configuration is retained due to steric hindrance between the trimethoxybenzylidene and benzofuran groups .

Cross-Coupling

| Reagent | Catalyst | Product |

|---|---|---|

| Suzuki reagents (e.g., arylboronic acids) | Pd(PPh3)4, K2CO3 | Biaryl derivatives at the benzofuran C6 position. |

| Grignard reagents | CuI, THF, –78°C | Alkylated benzofuran analogs. |

- Key Limitation : The sulfonate group may compete as a leaving group in coupling reactions, requiring regioselective protection .

Reductive Aldehyde Coupling

The benzylidene moiety (C=O) can undergo reductive coupling to form alkenes:

| Reductant | Conditions | Product | Z:E Ratio |

|---|---|---|---|

| LiAlH4 | Et2O, 0°C | Dihydrobenzofuran alcohol | >95:5 (Z) |

| H2 (1 atm), Pd/C | MeOH, 25°C | Saturated benzofuran | N/A |

- Mechanistic Pathway : Hydride attack occurs preferentially at the carbonyl carbon, preserving the Z-configuration of the benzylidene group .

Photochemical and Thermal Rearrangements

- Photolysis (λ = 365 nm, CH3CN): Converts the Z-benzylidene isomer to the E-form via π–π* excitation, with a quantum yield of Φ = 0.32 .

- Thermal Stability : No isomerization observed below 150°C, confirming kinetic stability under standard reaction conditions.

Biological Reactivity

While not the primary focus, preliminary studies suggest interactions with enzymatic targets:

Eigenschaften

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FO8S/c1-29-21-11-14(12-22(30-2)24(21)31-3)10-20-23(26)18-9-6-16(13-19(18)32-20)33-34(27,28)17-7-4-15(25)5-8-17/h4-13H,1-3H3/b20-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUDCMZVLNLPDA-JMIUGGIZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FO8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.